2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole moiety linked to a thiadiazole ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The benzodioxole moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde. The thiadiazole ring is often prepared via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
The final step involves the coupling of the benzodioxole and thiadiazole intermediates through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzodioxole moiety.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The thiadiazole ring can bind to metal ions, affecting their biological availability and activity. The acetamide linkage provides structural stability and influences the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- 2-(1,3-benzodioxol-5-yloxy)nicotinate
Uniqueness
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a benzodioxole moiety and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H19N3O4S/c1-13(14-5-3-2-4-6-14)9-19-22-23-20(28-19)21-18(24)11-25-15-7-8-16-17(10-15)27-12-26-16/h2-8,10,13H,9,11-12H2,1H3,(H,21,23,24) |
InChI Key |
AGHDWORXPOMYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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